6-(4-fluorobenzyl)-4-(4-methoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione
Description
This compound belongs to the dihydropyrimidinone (DHPM) family, a class of heterocyclic molecules with broad pharmacological relevance. Its core structure consists of a pyrrolo[3,4-d]pyrimidine-dione scaffold substituted with a 4-fluorobenzyl group at position 6 and a 4-methoxyphenyl group at position 4.
Properties
IUPAC Name |
6-[(4-fluorophenyl)methyl]-4-(4-methoxyphenyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3O3/c1-27-15-8-4-13(5-9-15)18-17-16(22-20(26)23-18)11-24(19(17)25)10-12-2-6-14(21)7-3-12/h2-9,18H,10-11H2,1H3,(H2,22,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUGATSHYKSIKOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2C3=C(CN(C3=O)CC4=CC=C(C=C4)F)NC(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-fluorobenzyl)-4-(4-methoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione typically involves multi-step organic reactions. One common synthetic route includes:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluorobenzyl bromide and 4-methoxybenzaldehyde.
Formation of Intermediate: The initial step involves the formation of an intermediate through a condensation reaction between 4-methoxybenzaldehyde and a suitable amine, followed by cyclization to form the pyrrolopyrimidine core.
Substitution Reaction: The intermediate is then subjected to a substitution reaction with 4-fluorobenzyl bromide under basic conditions to introduce the fluorobenzyl group.
Final Cyclization: The final step involves cyclization and oxidation to form the desired tetrahydropyrrolopyrimidine-2,5-dione structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can occur at the pyrimidine ring, potentially converting it to a dihydropyrimidine derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
Key structural analogs differ in substituents at positions 4 and 6, influencing physicochemical properties, binding affinity, and bioactivity. Below is a comparative analysis:
Structural and Physicochemical Differences
Q & A
Q. What are the optimized synthetic routes for preparing 6-(4-fluorobenzyl)-4-(4-methoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione?
The synthesis typically involves multi-step cyclization reactions starting with fluorinated aromatic precursors and pyrimidine derivatives. Key steps include:
- Mannich-type reactions to assemble the pyrrolopyrimidine core, followed by alkylation with 4-fluorobenzyl halides.
- Solvent optimization : Polar aprotic solvents (e.g., DMF) under inert atmospheres enhance yield.
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol is used to achieve >95% purity .
- Yield optimization : Reaction temperatures between 80–100°C and catalysts like K₂CO₃ improve efficiency .
Q. How is the molecular structure of this compound validated experimentally?
Structural confirmation relies on:
- NMR spectroscopy : H and C NMR to verify substituent positions (e.g., fluorobenzyl protons at δ 7.2–7.4 ppm, methoxyphenyl singlet at δ 3.8 ppm) .
- X-ray crystallography : Resolves fused pyrrolopyrimidine ring geometry and dihedral angles between aromatic substituents .
- HRMS : Validates molecular formula (e.g., [M+H] at m/z 395.15) .
Q. What preliminary biological assays are recommended for screening its activity?
Initial screening includes:
- Enzyme inhibition assays : Test against kinases (e.g., EGFR, VEGFR) due to structural similarity to pyrimidine-based inhibitors. IC₅₀ values are determined via fluorescence polarization .
- Cytotoxicity profiling : Use cancer cell lines (e.g., HeLa, MCF-7) with MTT assays, comparing dose-response curves to reference compounds .
- Solubility and stability : Assess in PBS (pH 7.4) and simulated gastric fluid to guide formulation studies .
Advanced Research Questions
Q. How do substituents (4-fluorobenzyl vs. 4-methoxyphenyl) influence electronic properties and target binding?
- Computational analysis : DFT calculations (B3LYP/6-31G*) reveal electron-withdrawing fluorine increases electrophilicity at the pyrimidine C2 position, enhancing hydrogen bonding with kinase ATP pockets .
- SAR studies : Replacing 4-methoxyphenyl with hydroxyl groups reduces logP (from 2.8 to 1.9), improving solubility but decreasing membrane permeability .
- Crystallographic data : The 4-fluorobenzyl group induces a 15° tilt in the fused ring system, altering binding pocket interactions .
Q. How can conflicting data on its metabolic stability be resolved?
Contradictions in hepatic microsome studies (e.g., t₁/₂ = 120 min in human vs. 60 min in rat) may arise from:
- Species-specific CYP450 metabolism : Inhibit CYP3A4/2D6 isoforms with ketoconazole to identify major degradation pathways .
- Isotope labeling : Use C-labeled compound to track metabolites via LC-MS/MS, identifying glucuronidation as a key detoxification route .
- pH-dependent degradation : Stability decreases at pH <5 due to lactam ring hydrolysis, requiring enteric coating for oral delivery .
Q. What strategies mitigate low bioavailability in preclinical models?
- Prodrug design : Introduce phosphate esters at the C5-dione position to enhance aqueous solubility (e.g., 3-fold increase in Cmax) .
- Nanoparticle encapsulation : Use PLGA polymers (150–200 nm particles) to prolong circulation time (t₁/₂ >8 hrs in murine models) .
- Co-crystallization : Co-formulate with cyclodextrins to improve dissolution rates without altering crystallinity .
Q. How can computational modeling predict off-target effects?
- Molecular docking : Screen against >200 human targets using AutoDock Vina; prioritize hits with ΔG < −8 kcal/mol (e.g., serotonin receptors 5-HT₂A/2C) .
- QSAR models : Train on pyrrolopyrimidine datasets to correlate logD values with hERG channel inhibition (R² >0.75) .
- MD simulations : Analyze binding pocket flexibility over 100 ns trajectories to identify allosteric modulation risks .
Methodological Considerations
Q. What analytical techniques resolve batch-to-batch variability in purity?
- HPLC-DAD : Use C18 columns (gradient: 0.1% TFA in acetonitrile/water) to detect impurities <0.1% .
- DSC/TGA : Monitor melting points (mp 218–220°C) and thermal decomposition profiles to confirm crystallinity .
- Elemental analysis : Carbon/nitrogen ratios must align with theoretical values (C: 63.15%, N: 10.85%) .
Q. How are structure-activity relationships (SAR) systematically explored?
- Parallel synthesis : Generate a 24-member library with varied substituents (e.g., halogens, alkyl chains) using robotic liquid handlers .
- Free-Wilson analysis : Quantify contributions of 4-fluorobenzyl (+2.1 pIC₅₀) and 4-methoxyphenyl (−0.8 logS) to activity .
- Cryo-EM : Resolve target-bound conformations at 3.2 Å resolution to guide rational design .
Q. What in vivo models are suitable for efficacy and toxicity studies?
- Xenograft models : Nude mice with HT-29 colon tumors (dosing: 50 mg/kg oral, q.d. ×21 days) assess tumor growth inhibition .
- Cardiotoxicity screening : Zebrafish embryos monitor heart rate changes after 48-hr exposure (LC₅₀ >100 µM) .
- BBB permeability : Use in situ brain perfusion in rats (PS >5×10⁻³ cm/s indicates CNS penetration) .
Data Contradiction Analysis
Q. How to address discrepancies in reported IC₅₀ values across studies?
Variability (e.g., 0.8 µM vs. 3.2 µM for EGFR inhibition) may stem from:
Q. Why do computational predictions sometimes conflict with experimental binding data?
- Implicit solvent models : Replace GB/SA with explicit water molecules in docking to better estimate ΔG .
- Conformational sampling : Use metadynamics to explore rare binding poses missed in static docking .
- Force field limitations : Switch from AMBER to CHARMM36 for accurate π-π stacking energy calculations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
